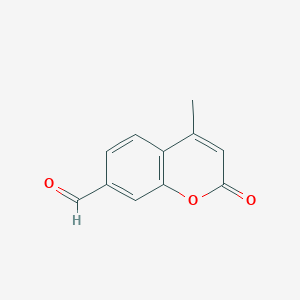

4-Methyl-2-oxo-2H-chromene-7-carbaldehyde

Description

Significance of the Coumarin (B35378) Scaffold in Chemical Research

The coumarin, or 2H-chromen-2-one, scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.netresearchgate.net Found in numerous natural products, coumarins exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemimpex.com Their unique photophysical properties also make them ideal candidates for the development of fluorescent probes and dyes. nih.gov The inherent versatility of the coumarin nucleus allows for extensive functionalization, enabling the fine-tuning of its chemical and biological properties. wikipedia.org

Overview of Aldehyde-Functionalized Chromene Derivatives

The introduction of an aldehyde group onto the chromene framework significantly enhances its synthetic utility. Aldehyde-functionalized chromenes serve as key intermediates in a variety of organic transformations, including Knoevenagel condensations, Wittig reactions, and the formation of Schiff bases. researchgate.netyoutube.com These reactions provide pathways to a diverse range of derivatives with potential applications in pharmaceuticals and materials science. The position of the aldehyde group on the coumarin ring can be strategically controlled through various synthetic methods, such as the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, each offering a degree of regioselectivity. chemistrysteps.comdergipark.org.trrsc.orgresearchgate.net

Research Trajectory of 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde

This compound , also known as 4-methyl-7-formylcoumarin, has emerged as a valuable building block in organic synthesis. nih.gov Its structural features, combining the reactive aldehyde group with the stable and often fluorescent coumarin core, make it a target of interest for creating novel compounds. Research has focused on utilizing this molecule as an intermediate for the synthesis of bioactive molecules and fluorescent probes. nih.gov The aldehyde at the 7-position allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships in newly synthesized derivatives. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-oxochromene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-7-4-11(13)14-10-5-8(6-12)2-3-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTIVCZWNKMKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344127 | |

| Record name | 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53183-53-2 | |

| Record name | 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Methyl 2 Oxo 2h Chromene 7 Carbaldehyde and Its Derivatives

Established Synthetic Pathways for Coumarin-7-carbaldehydes

The synthesis of coumarins bearing a carbaldehyde group at the 7-position often involves a two-stage strategy: initial formation of a substituted 4-methylcoumarin ring, followed by formylation. Several classical name reactions are pivotal in forming the coumarin (B35378) nucleus itself.

Knoevenagel Condensation Approaches to Chromene Formation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that results in a new carbon-carbon double bond. sigmaaldrich.comwikipedia.org In coumarin synthesis, this typically involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate, in the presence of a weak basic catalyst like piperidine or an amine. wikipedia.orgyoutube.com The reaction proceeds via a β-hydroxy intermediate which then dehydrates. sigmaaldrich.com For coumarin formation, an intramolecular transesterification (cyclization) follows the initial condensation. While highly versatile, applying this method to directly synthesize 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde would require a specifically substituted starting salicylaldehyde that is not readily common.

However, the Knoevenagel condensation is instrumental in the functionalization of pre-formed formyl coumarins to create derivatives. For example, 8-formyl-7-hydroxy-4-methylcoumarin can be condensed with various N,N-disubstituted cyanoacetamide derivatives in the presence of piperidine to yield more complex structures. researchgate.net

Table 1: Knoevenagel Condensation for Derivative Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |

|---|

Pechmann Condensation in Coumarin Synthesis

The Pechmann condensation is one of the most direct and widely used methods for synthesizing 4-substituted coumarins. wikipedia.orgnih.gov The reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. wikipedia.org Strong acids such as sulfuric acid, polyphosphoric acid, or various Lewis acids are commonly employed as catalysts. wikipedia.orgyoutube.com The mechanism initiates with a transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (ring closure) on the activated aromatic ring, and concludes with dehydration to form the pyrone ring. wikipedia.orgyoutube.com

This method is the primary route for synthesizing 7-hydroxy-4-methylcoumarin, a key precursor to the target molecule, this compound. dergipark.org.trresearchgate.networdpress.com The reaction uses resorcinol (a m-hydroxyphenol) and ethyl acetoacetate. youtube.comwordpress.comslideshare.net

Table 2: Typical Pechmann Condensation for a Key Precursor

| Phenol | β-Ketoester | Catalyst | Product | Ref |

|---|---|---|---|---|

| Resorcinol | Ethyl acetoacetate | Concentrated H₂SO₄ | 7-Hydroxy-4-methylcoumarin | youtube.comslideshare.net |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 (Microwave, solvent-free) | 7-Hydroxy-4-methylcoumarin | nih.gov |

The yield and reaction time can be significantly improved using modern techniques such as microwave irradiation or solid acid catalysts, which also offer environmental benefits over traditional strong acids. nih.govwordpress.com

Perkin Reaction Applications in Chromene Synthesis

The Perkin reaction is another foundational method for synthesizing coumarins, historically used for the first artificial synthesis of coumarin itself. longdom.org The reaction condenses an aromatic aldehyde (specifically a salicylaldehyde for coumarin synthesis) with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. longdom.org The mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde. An intramolecular cyclization and dehydration sequence ultimately yields the coumarin ring. longdom.org

While fundamental to coumarin chemistry, the Perkin reaction is less direct for producing the 4-methyl-7-carbaldehyde substitution pattern compared to the Pechmann condensation followed by a formylation step. It would require a starting material like 2,4-dihydroxy-5-formylbenzaldehyde, which is a multi-substituted and less common precursor.

Wittig Reaction for Aldehyde Functionalization

The Wittig reaction is a powerful tool for creating alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). This method is not used to synthesize the title compound itself but is highly applicable for its subsequent modification, as specified by the "Aldehyde Functionalization" subsection.

The aldehyde group of this compound can react with various triphenyl phosphonium ylides to generate a diverse range of 7-alkenyl-4-methylcoumarin derivatives. This allows for the extension of carbon chains and the introduction of new functionalities onto the coumarin scaffold. The reaction is known for its reliability and the fixed location of the resulting double bond.

A generalized scheme for this functionalization is as follows: this compound + Ph₃P=CHR → 7-(alkenyl)-4-methyl-2H-chromen-2-one + Ph₃P=O

This pathway is crucial for creating derivatives with modified electronic or steric properties, which is important in the development of fluorescent probes or biologically active molecules.

Vilsmeier-Haack Formylation in Chromene Chemistry

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reactive species, known as the Vilsmeier reagent, is an electrophilic chloroiminium ion typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This electrophile then attacks the activated ring, and subsequent hydrolysis of the resulting iminium ion intermediate yields the aldehyde. wikipedia.org

This reaction is highly relevant for the synthesis of coumarin carbaldehydes. researchgate.netscite.ailookchem.com While direct formylation of unsubstituted 4-methylcoumarin might occur at different positions, the formylation of 7-hydroxy-4-methylcoumarin (the product of the Pechmann condensation) is a directed electrophilic aromatic substitution. The hydroxyl group at C7 strongly activates the ring, primarily towards the ortho positions (C6 and C8).

Other related formylation methods for phenols include:

The Duff Reaction: This method uses hexamine (hexamethylenetetramine) in an acidic medium (like glacial acetic acid or glycerol/boric acid) to formylate phenols, preferentially at the ortho position to the hydroxyl group. dergipark.org.trresearchgate.netwikipedia.org The synthesis of 8-formyl-7-hydroxy-4-methylcoumarin from 7-hydroxy-4-methylcoumarin is a documented example of this reaction. researchgate.netdergipark.org.trresearchgate.net

The Reimer-Tiemann Reaction: This reaction uses chloroform in a strong basic solution to achieve ortho-formylation of phenols via a dichlorocarbene intermediate. wikipedia.orgyoutube.com

Table 3: Formylation Reactions on a Coumarin Precursor

| Substrate | Reaction | Reagents | Major Product | Ref |

|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Duff Reaction | Hexamine, Acetic Acid, HCl | 8-Formyl-7-hydroxy-4-methylcoumarin | researchgate.netdergipark.org.trresearchgate.net |

| 4-Hydroxycoumarin | Vilsmeier-Haack | DMF, POCl₃ | 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde | scite.ai |

Suzuki Cross-Coupling for Aryl/Hetaryl Coumarin Derivatives

The Suzuki-Miyaura cross-coupling reaction is a highly effective palladium-catalyzed method for forming carbon-carbon bonds between an organoboron species (like a boronic acid or its ester) and an organic halide or triflate. worktribe.comsemanticscholar.org This reaction is exceptionally valuable for synthesizing biaryl and heteroaryl compounds due to its mild conditions and tolerance of a wide variety of functional groups. worktribe.comtcichemicals.com

In coumarin chemistry, the Suzuki reaction is primarily used to introduce aryl or hetaryl substituents, creating derivatives of the core structure. worktribe.comresearchgate.net To produce aryl derivatives of this compound, one could envision two main strategies:

Coupling at the 7-position: Starting with 7-bromo-4-methyl-2-oxo-2H-chromene-carbaldehyde, one could couple various arylboronic acids to generate 7-aryl-4-methyl-2-oxo-2H-chromene-carbaldehydes.

Synthesis via a coupled precursor: A more common approach involves synthesizing a 7-halo-4-methylcoumarin and then performing the Suzuki coupling. For example, 7-bromo-4-methylcoumarin could be coupled with a formyl-substituted arylboronic acid.

The reaction is also extensively used at other positions on the coumarin ring, such as the C3 and C4 positions, to build molecular complexity. worktribe.comresearchgate.net Optimized conditions often involve a palladium catalyst like Pd(OAc)₂ with a phosphine ligand (e.g., XPhos) and a base such as K₂CO₃. worktribe.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 7-Hydroxy-4-methylcoumarin |

| 8-Formyl-7-hydroxy-4-methylcoumarin |

| 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde |

| 7-bromo-4-methylcoumarin |

| 7-bromo-4-methyl-2-oxo-2H-chromene-carbaldehyde |

| 7-aryl-4-methyl-2-oxo-2H-chromene-carbaldehydes |

| 2,4-dihydroxy-5-formylbenzaldehyde |

| Resorcinol |

| Ethyl acetoacetate |

| Salicylaldehyde |

| N,N-dimethylformamide (DMF) |

| Phosphorus oxychloride (POCl₃) |

| Hexamine (Hexamethylenetetramine) |

| Chloroform |

| Piperidine |

| Triphenyl phosphonium ylides |

| Arylboronic acids |

| Sulfuric acid |

| Polyphosphoric acid |

| Palladium(II) acetate (Pd(OAc)₂) |

| XPhos |

Functional Group Transformations and Derivatizations at the C-7 Carbaldehyde Position

The aldehyde functional group at the C-7 position of the 4-methylcoumarin core is a key site for synthetic elaboration. chemimpex.com Its reactivity allows for the introduction of various new functionalities and the construction of more complex molecular architectures through condensation and other reactions. chemimpex.com

Formation of Schiff Bases and Imines

The condensation reaction between the C-7 carbaldehyde group and primary amines is a straightforward and widely utilized method to produce coumarin-based Schiff bases (imines). These reactions are typically catalyzed by acid and involve the formation of a carbon-nitrogen double bond (C=N). nih.govdovepress.com The synthesis can often be achieved by refluxing the coumarin aldehyde with the desired amine in a suitable solvent like ethanol. dovepress.com

The resulting Schiff bases are not merely simple derivatives; they represent a significant class of compounds with diverse biological activities. nih.gov For instance, Schiff bases derived from coumarin aldehydes have been investigated for their potential as acetylcholinesterase inhibitors. nih.gov The formation of the imine bond is confirmed through spectroscopic methods, with the C=N stretch appearing in IR spectra (around 1603–1627 cm⁻¹) and the imine proton (CH=N) showing a characteristic singlet in ¹H NMR spectra. nih.gov Studies have shown that Schiff bases derived from ortho-hydroxycarbaldehydes of the coumarin series can exist as an equilibrium mixture of benzoid and quinoid tautomers in solution. researchgate.net

The table below summarizes examples of Schiff base formation from coumarin aldehydes.

| Reactants (Coumarin Aldehyde + Amine) | Reaction Conditions | Product Type | Reference |

| 7-hydroxy-4-formyl coumarin + Thiosemicarbazide | Ethanol, reflux, 7h, 75–80 °C | Iminocoumarin | dovepress.com |

| 7-hydroxy-4-formyl coumarin + 4-amino acetophenone | Absolute ethanol, reflux, 7h, 75–80 °C | Schiff base | dovepress.com |

| Substituted salicylaldehydes + Various anilines | Ethanol, acid catalysis, 24h | Schiff base | nih.gov |

| 8-Acetyl-7-hydroxy-4-methyl coumarin + 3-amino-1,2,4-triazole | Not specified | Schiff base | rsc.org |

Synthesis of Hydrazone Derivatives

Similar to Schiff base formation, the C-7 carbaldehyde readily reacts with hydrazine and its derivatives (e.g., hydrazine hydrate, substituted hydrazides, thiosemicarbazide) to form hydrazones. dergipark.org.trresearchgate.net These compounds, characterized by the -C=N-NH- linkage, are significant in medicinal chemistry and are used as precursors for synthesizing various heterocyclic systems. nih.govmdpi.com

The reaction is typically a condensation performed by refluxing the reactants in a solvent such as ethanol. nih.govmdpi.com For example, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been reacted with various aldehydes to produce a series of hydrazone derivatives. mdpi.com The resulting hydrazones are often stable, crystalline solids. The synthesis of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides has been achieved through the condensation of appropriate hydrazones with salicylaldehyde in the presence of a piperidine catalyst. nih.gov

The table below presents examples of hydrazone synthesis from coumarin precursors.

| Reactants | Reaction Conditions | Product Type | Reference |

| Ethyl 2-oxo-2H-chromene-3-carboxylate + Hydrazine hydrate | Absolute ethanol, reflux, 2h | Malonohydrazide and Salicylaldehyde azine | nih.gov |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide + 2-chlorobenzaldehyde | Not specified | N'-(2-chlorobenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide | mdpi.com |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide + 2-hydroxybenzylidene | Not specified | N'-(2-hydroxybenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide | mdpi.com |

| 3-acetyl-7-hydroxy-2H-chromen-2-one + N-acylhydrazides/Semicarbazide | Microwave irradiation, 1h | N-acylhydrazone and semicarbazone-7-OH-coumarin dyes | rsc.org |

Acylation and Sulfonylation Reactions

Direct acylation or sulfonylation at the aldehyde carbon is not a typical transformation. However, these reactions are highly relevant to the coumarin scaffold, often occurring at hydroxyl groups or the aromatic ring itself. For instance, O-acylation of hydroxycoumarins is a common strategy to produce ester derivatives. sciepub.commdpi.com This reaction can be performed using acyl chlorides or anhydrides in the presence of a base like triethylamine or in a basic medium such as aqueous sodium hydroxide. sciepub.commdpi.com The hydroxyl group at the C-7 position, which is often a precursor to or present alongside the C-7 carbaldehyde in synthetic schemes, is a prime site for such modifications. mdpi.com

Sulfonylation reactions also primarily target the coumarin nucleus rather than the aldehyde group. Chlorosulfonic acid is a common reagent for introducing sulfonic acid or sulfonyl chloride groups onto the coumarin ring. acs.org Studies on 7-hydroxycoumarins show that the C-6 position is the most reactive site for sulfonation. acs.org The synthesis of coumarin-4-sulfonates has been achieved by reacting 4-hydroxycoumarin with sulfonyl chlorides. google.com Furthermore, coumarin sulfonamides, an important class of enzyme inhibitors, can be synthesized by treating coumarin derivatives containing an amino group or a suitable precursor with chlorosulfonic acid, followed by reaction with various amines. sciensage.infonih.gov

| Reaction Type | Reagents | Position of Reaction | Product | Reference |

| O-Acylation | 7-hydroxy-2H-chromen-2-one + 4-chlorobenzoyl chloride, triethylamine | C-7 Hydroxyl | 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | mdpi.com |

| O-Acylation | 4-hydroxycoumarin + Acid halides, NaOH | C-4 Hydroxyl | O-acylated coumarins | sciepub.com |

| Sulfonation | 7-hydroxycoumarins + Chlorosulfonic acid | C-6 Position | 7-hydroxycoumarin-6-sulfonic acid | acs.org |

| Sulfonamide Synthesis | Coumarin amide + Chlorosulfonic acid, then amines | Coumarin nucleus | Coumarin sulfonamides | sciensage.info |

Oxidation Reactions of Related Chromene Methyl Groups

The synthesis of the title compound, this compound, can be achieved by the selective oxidation of the methyl group at the C-7 position of a corresponding precursor, such as 4,7-dimethyl-2H-chromen-2-one. Selenium dioxide (SeO₂) is a frequently used oxidizing agent for converting activated methyl groups to aldehydes. researchgate.net Research has demonstrated the successful oxidation of the methyl group at C-4 of a 7-hydroxy-4-methylcoumarin nucleus to form the corresponding carbaldehyde using SeO₂ in hot xylene. researchgate.net This methodology is applicable to the oxidation of other methyl groups on the coumarin scaffold, provided they are suitably activated.

Electrochemical and chemical oxidation studies have also been performed on dihydroxy-4-methylcoumarins to investigate their antioxidant mechanisms, which proceed via electron or hydrogen atom transfer to yield quinonic products or stable phenoxonium cations. nih.gov

| Starting Material | Oxidizing Agent/Method | Key Transformation | Product | Reference |

| 7-hydroxy-4-methyl coumarin | Selenium dioxide (SeO₂) in hot xylene | Oxidation of methyl group at C-4 to aldehyde | 7-hydroxy-2-oxo-2H-chromene-4-carbaldehyde | researchgate.net |

| 7,8-dihydroxy-4-methylcoumarin (DHMC) | Controlled potential electrolysis | Anodic oxidation | Stable phenoxonium cation | nih.gov |

| 7,8-dihydroxy-4-methylcoumarin (DHMC) | H-atom acceptor | Chemical oxidation | Neutral quinonic product | nih.gov |

Green Chemistry Approaches in the Synthesis of Chromene Carbaldehydes

In recent years, green chemistry principles have been increasingly applied to the synthesis of coumarin derivatives to reduce environmental impact, minimize waste, and improve efficiency. These approaches often involve the use of alternative energy sources, green solvents, and catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of coumarins and their derivatives, offering significant advantages over conventional heating methods. arabjchem.orgnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. nih.govresearchgate.net

This technique has been successfully applied to various key reactions in coumarin synthesis. For example, the Pechmann condensation, a classic method for synthesizing coumarins from phenols and β-ketoesters, can be performed efficiently under solvent-free conditions using a catalyst like FeF₃ with microwave heating. mdpi.com A microwave-assisted approach for synthesizing 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde from 4-hydroxycoumarin and hexamethylenetetramine in trifluoroacetic acid has been reported, with the reaction completing in just 3 minutes. chemicalbook.com The synthesis of hydrazone derivatives has also been optimized using microwave assistance, reducing reaction times from approximately 24 hours to just 1 hour and resulting in higher yields. rsc.org

The table below compares conventional and microwave-assisted synthesis for coumarin-related compounds.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Synthesis of Coumarin-Pyrazole-Benzimidazole hybrids | 4–6 hours | 6–8 minutes | Yes | nih.gov |

| Synthesis of N-acylhydrazone/semicarbazone-7-OH-coumarins | ~24 hours | ~1 hour | Yes | rsc.org |

| Synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde | Not specified (reflux) | 3 minutes | Not specified | chemicalbook.com |

| Pechmann Condensation (7-hydroxy-4-methyl-chromen-2-one) | Not specified | 7 minutes | Not specified | mdpi.com |

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation as an energy source in organic synthesis has gained considerable traction for its ability to accelerate reactions and improve yields. This technique, known as sonochemistry, promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. This process generates localized hot spots with transient high temperatures and pressures, enhancing mass transfer and reaction rates.

In the context of coumarin synthesis, ultrasound has been effectively utilized, particularly in Knoevenagel and Pechmann condensations. Research has demonstrated that ultrasound-assisted methods can lead to the formation of coumarin derivatives under catalyst-free aqueous conditions or in conjunction with green catalysts. researchgate.net For instance, the three-component condensation of aldehydes, malononitrile, and resorcinol proceeds efficiently in water under ultrasonic irradiation without the need for a catalyst, offering high yields in a short timeframe. researchgate.net

Another green approach combines ultrasound with magnetically recoverable nanocatalysts. nih.govresearchgate.net The Knoevenagel condensation between salicylaldehydes and 1,3-dicarbonyl compounds has been successfully carried out using MgFe2O4 nanoparticles as a catalyst under solvent-free conditions with ultrasound irradiation. nih.govresearchgate.net This method not only provides high yields of 3-substituted coumarins rapidly but also allows for the easy separation and reuse of the catalyst. nih.govresearchgate.net Similarly, the use of poly(4-vinylpyridinium) hydrogen sulfate solid acid as a catalyst under ultrasound irradiation at ambient temperature has proven effective for Pechmann condensations. rsc.org

The key advantages of ultrasound-assisted synthesis include significantly reduced reaction times, high product yields, and operation under milder conditions, which aligns with the principles of green chemistry. researchgate.net

Table 1: Examples of Ultrasound-Assisted Coumarin Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Salicylaldehydes, 1,3-dicarbonyl compounds | MgFe2O4 nanoparticles / Solvent-free / Ultrasound | Rapid, high yields, catalyst is magnetically recoverable and reusable. | nih.govresearchgate.net |

| Three-component Condensation | Aldehydes, Malononitrile, Resorcinol | Catalyst-free / Water / Ultrasound | High efficiency and yields, short reaction time, avoids hazardous solvents. | researchgate.net |

| Pechmann Condensation | Phenols, β-ketoesters | Poly(4-vinylpyridinium) hydrogen sulfate / Ultrasound | Efficient synthesis at ambient temperature, reusable catalyst. | rsc.org |

| Knoevenagel Condensation | Salicylaldehydes, Active methylene compounds | Choline chloride:urea (DES) / Ultrasound | Excellent yields (85-98%), green methodology. | eurekaselect.com |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, and numerous solvent-free methods have been developed for coumarin synthesis. These reactions are often facilitated by grinding (mechanochemistry) or microwave irradiation, which provide the necessary energy to drive the reaction forward in the absence of a solvent medium.

The Pechmann condensation, a classic route to 4-substituted coumarins, has been successfully adapted to solvent-free conditions. researchgate.netrsc.org For example, grinding substituted phenols with ethyl acetoacetate in the presence of a solid acid catalyst like P₂O₅ or Al₂O₃/MeSO₃H at room temperature can produce coumarins in good yields over a short period. researchgate.net This mechanochemical approach is noted for its simplicity, cost-effectiveness, and excellent regioselectivity. researchgate.netrsc.org

Microwave irradiation is another powerful tool for promoting solvent-free reactions. nih.govderpharmachemica.comrasayanjournal.co.in The synthesis of coumarin derivatives via Pechmann condensation over heterogeneous solid acid catalysts like Amberlyst-15 has been achieved with high efficiency under microwave heating. nih.gov For instance, 7-hydroxy-4-methylcoumarin was obtained in 97% yield from resorcinol and ethyl acetoacetate using this method. nih.gov Similarly, combining microwave irradiation with a catalyst like SbCl₃–Al₂O₃ has been shown to produce various coumarins in excellent yields (86-95%) under solvent-free conditions. derpharmachemica.com These solventless microwave-assisted protocols offer significant advantages, including drastically reduced reaction times, high yields, and cleaner reaction profiles. derpharmachemica.comrasayanjournal.co.in

Table 2: Examples of Solvent-Free Coumarin Synthesis

| Reaction Type | Energy Source | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Pechmann Condensation | Grinding (Mechanochemistry) | P₂O₅ | Good yields, simple, cost-effective, excellent regioselectivity. | researchgate.netrsc.org |

| Pechmann Condensation | Microwave Irradiation | Amberlyst-15 | High yields (up to 97%), fast reaction (5-20 min). | nih.gov |

| Pechmann Condensation | Microwave Irradiation | SbCl₃–Al₂O₃ | Excellent yields (86-95%), short reaction times. | derpharmachemica.com |

| Pechmann Condensation | Conventional Heating | Zirconium (IV) chloride (ZrCl₄) | Good yields, mild and convenient method. | tandfonline.com |

| Knoevenagel Condensation | Microwave Irradiation | ZrOCl₂·8H₂O | High yields, clean reaction, short reaction time, low catalyst loading. | researchgate.net |

Heterogeneous Catalysis in Chromene Synthesis

The use of heterogeneous catalysts is highly advantageous in organic synthesis as they can be easily separated from the reaction mixture and often reused, reducing waste and cost. A wide array of heterogeneous catalysts has been developed for the synthesis of coumarins and chromenes. rsc.orgnih.gov These solid catalysts often possess acidic or basic sites that facilitate key reaction steps like condensation and cyclization.

Examples of effective heterogeneous catalysts include:

Metal Oxides and Mixed Metal Oxides: Ti(IV)-doped ZnO nanoparticles (NPs) have been reported as an efficient, recyclable catalyst for the Pechmann condensation, demonstrating high activity for a broad range of substituted phenols and β-ketoesters. rsc.orgnih.govacs.org The Zn₀.₉₂₅Ti₀.₀₇₅O composition was found to be optimal, and the catalyst could be recycled up to seven times. rsc.orgnih.gov Nano-crystalline sulfated-zirconia has also been employed for the synthesis of 7-substituted 4-methyl coumarins. wordpress.com

Functionalized Resins: Amberlyst-15, a sulfonic acid resin, is a highly active catalyst for the Pechmann reaction, especially under microwave and solvent-free conditions. nih.govcore.ac.uk It has been used to synthesize 7-hydroxy-4-methylcoumarin and 5,7-dihydroxy-4-methyl coumarin in high yields (97% and 95%, respectively). nih.govcore.ac.uk

Supported Catalysts: Antimony chloride immobilized on neutral alumina (SbCl₃–Al₂O₃) serves as an efficient catalyst for the Pechmann condensation under solvent-free microwave conditions. derpharmachemica.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: A Cd(II) coordination polymer has been utilized as a recyclable heterogeneous catalyst for the tandem Knoevenagel-intramolecular cyclization reaction to produce coumarin-3-carboxylic acids at room temperature. acs.org MOF-5 has also been used as a catalyst for the one-pot multicomponent synthesis of 2-amino-4H-chromenes. nih.gov

Magnetic Nanoparticles: As mentioned previously, magnetically recoverable nanoparticles like MgFe₂O₄ are used as efficient catalysts in Knoevenagel condensations, simplifying catalyst recovery. nih.govresearchgate.net

These catalysts offer benefits such as high yields, mild reaction conditions, operational simplicity, and, crucially, the potential for recycling, which makes the synthetic process more sustainable and economically viable. rsc.org

Table 3: Examples of Heterogeneous Catalysts in Coumarin/Chromene Synthesis

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ti(IV)-doped ZnO NPs (Zn₀.₉₂₅Ti₀.₀₇₅O) | Pechmann Condensation | High surface area, good Lewis acidity, recyclable up to seven times. | rsc.orgnih.govacs.org |

| Amberlyst-15 | Pechmann Condensation | Highly active solid acid, effective under microwave/solvent-free conditions, reusable. | nih.govcore.ac.uk |

| Nano-crystalline sulfated-zirconia | Pechmann Condensation | Effective for synthesis of 7-substituted 4-methyl coumarins. | wordpress.com |

| Cd(II) coordination polymer | Knoevenagel-intramolecular cyclization | Bifunctional catalyst, operates at room temperature, recyclable. | acs.org |

| MgFe₂O₄ nanoparticles | Knoevenagel Condensation | Magnetically recoverable, efficient under ultrasound and solvent-free conditions. | nih.govresearchgate.net |

| Zirconia-based catalyst | Pechmann Condensation | Effective heterogeneous catalyst for reaction of phenols and β-ketoesters. | rsc.org |

Chemo- and Regioselectivity in the Synthesis of this compound Analogues

Chemo- and regioselectivity are critical considerations in the synthesis of substituted coumarins, as the nature and position of functional groups on the final molecule dictate its properties and applications. The synthesis of analogues of this compound involves reactions where selectivity can be controlled by the choice of reactants, catalysts, and reaction conditions.

Regioselectivity in the Pechmann condensation is a well-documented phenomenon. The reaction of asymmetrically substituted phenols can potentially lead to a mixture of isomeric coumarins. However, certain methodologies exhibit excellent regioselectivity. For instance, the solvent-free mechanochemical Pechmann condensation has been reported to yield a single regioisomeric product, avoiding the formation of mixtures often seen with other methods. rsc.org The electronic nature of substituents on the phenol ring directs the electrophilic substitution. Electron-donating groups (like -OH or -NH₂) activate the aromatic ring and typically direct the cyclization to the ortho position of the activating group, influencing the final substitution pattern of the coumarin.

Chemoselectivity is particularly relevant when multiple reactive sites are present in the starting materials. In the Pechmann reaction, the electronic properties of the phenol substrate significantly influence reactivity. Phenols with electron-donating groups readily undergo condensation, while those with electron-withdrawing groups are less reactive and may give poor yields or fail to react altogether. tandfonline.com For example, when using ZrCl₄ as a catalyst, the condensation with 4-chlorophenol failed to produce the corresponding coumarin, illustrating the inhibiting effect of an electron-withdrawing group. tandfonline.com

Furthermore, subsequent functionalization of the coumarin core allows for selective modifications. For example, the 7-hydroxy-4-methyl-2H-chromen-2-one scaffold can be selectively functionalized. Regioselective iodination at the C-8 position can be achieved by treating the parent compound with iodine in aqueous ammonium hydroxide, demonstrating precise control over the position of substitution. mdpi.com This C-8 iodo derivative can then be used for further synthetic transformations. The aldehyde group at the C-7 position in the target molecule, this compound, is itself a versatile functional handle that allows for a wide range of chemoselective derivatizations, such as condensation reactions with amines or active methylene compounds, without affecting the core coumarin structure. chemimpex.comvjs.ac.vn

Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

A ¹H NMR spectrum of 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl group in the pyrone ring and the aldehyde functionality, as well as the electronic effects of the methyl group. A detailed analysis of the coupling patterns would help in assigning the protons on the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Data

| Predicted Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CHO | 9.5 - 10.5 | Singlet |

| Aromatic-H | 7.0 - 8.5 | Doublets, Multiplets |

| Vinylic-H | 6.0 - 6.5 | Singlet |

| -CH₃ | 2.0 - 2.5 | Singlet |

Note: This table represents predicted values based on general principles of NMR spectroscopy for similar structures and is not based on experimental data for the specific compound.

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment. The carbonyl carbons of the lactone and aldehyde would resonate at the downfield region (typically 160-200 ppm). The chemical shifts of the aromatic and vinylic carbons would also be characteristic of the coumarin (B35378) scaffold.

Interactive Data Table: Predicted ¹³C NMR Data

| Predicted Carbon | Predicted Chemical Shift (ppm) |

| C=O (lactone) | 155 - 165 |

| C=O (aldehyde) | 185 - 195 |

| Aromatic/Vinylic C | 100 - 160 |

| -CH₃ | 15 - 25 |

Note: This table represents predicted values based on general principles of NMR spectroscopy for similar structures and is not based on experimental data for the specific compound.

2D NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the stereochemistry and conformation of the molecule.

Without experimental data, a detailed analysis of these 2D correlations cannot be provided.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups of the lactone and the aldehyde, the C=C bonds of the aromatic and pyrone rings, and the C-H bonds of the methyl and aromatic moieties. The stretching vibration of the lactone carbonyl typically appears at a higher wavenumber than that of the aldehyde carbonyl.

Interactive Data Table: Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (lactone) | 1720 - 1750 |

| C=O (aldehyde) | 1680 - 1710 |

| C=C (aromatic) | 1500 - 1650 |

| C-H (aromatic/vinylic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

Note: This table represents predicted values based on general principles of FT-IR spectroscopy for similar structures and is not based on experimental data for the specific compound.

FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretching bands are typically strong in the IR spectrum, the C=C stretching vibrations of the aromatic system are often more intense in the Raman spectrum. FT-Raman can be particularly useful for studying the skeletal vibrations of the coumarin ring system. A detailed analysis would require experimental spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of this compound. The molecular formula of the compound is C₁₁H₈O₃, corresponding to a molecular weight of approximately 188.18 g/mol chemimpex.com.

High-resolution mass spectrometry (HRMS) is employed to determine the precise elemental composition of a molecule. For coumarin derivatives, HRMS using techniques like electrospray ionization (ESI) can confirm the molecular formula with high accuracy. For instance, the HRMS (ESI+) analysis of a related compound, 7-hydroxy-4-methyl-2H-chromen-2-one, showed a protonated molecule [M+H]⁺ at m/z 177.0543, which aligns closely with its calculated mass (177.0546) for the formula C₁₀H₉O₃⁺ mdpi.com. Similarly, for this compound (C₁₁H₈O₃), HRMS would be expected to show a protonated molecular ion [M+H]⁺ peak around m/z 189.050, confirming its elemental composition.

Both EI and ESI are common ionization methods used to analyze coumarin compounds.

Electron Ionization (EI): This hard ionization technique typically results in extensive fragmentation, providing a detailed fingerprint of the molecule's structure. In the EI mass spectrum of a related compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the molecular ion peak [M⁺•] was observed, along with significant fragment ions corresponding to the stable 4-chlorobenzoyl cation mdpi.com. For this compound, the EI spectrum would be expected to show a molecular ion peak at m/z 188. Subsequent fragmentation could involve the loss of a hydrogen atom (M-1), the formyl group (M-29, loss of CHO), or carbon monoxide (M-28, loss of CO), which are characteristic fragmentation pathways for aromatic aldehydes and lactones.

Electrospray Ionization (ESI): This soft ionization technique is ideal for observing the molecular ion with minimal fragmentation, often as a protonated [M+H]⁺ or sodiated [M+Na]⁺ species. It is particularly useful for confirming molecular weight. Studies on various coumarin derivatives have utilized ESI-HRMS to confirm their structures, such as in the analysis of 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate and its derivatives mdpi.comresearchgate.net.

Data Table: Expected Mass Spectrometry Fragments for this compound

| Ion Formula | Mass (m/z) | Identity |

| [C₁₁H₈O₃]⁺ | 188 | Molecular Ion (M⁺) |

| [C₁₁H₇O₃]⁺ | 187 | [M-H]⁺ |

| [C₁₀H₈O₂]⁺ | 160 | [M-CO]⁺ |

| [C₁₀H₇O₂]⁺ | 159 | [M-CHO]⁺ |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, reveals crucial information about the electronic transitions and photophysical behavior of this compound. The coumarin scaffold is known for its strong fluorescence, which is highly sensitive to substitution patterns and the solvent environment nih.govresearchgate.neteurjchem.com.

The UV-Vis absorption spectrum of coumarin derivatives is characterized by intense absorption bands in the UVA region (315-400 nm). These absorptions arise from π → π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands are influenced by the substituents on the coumarin ring.

For this compound, the presence of the electron-withdrawing carbaldehyde (-CHO) group at the 7-position, a position often substituted with electron-donating groups to enhance fluorescence, creates an interesting electronic profile. UV-Vis spectra of related 7-substituted-4-methylcoumarins in methanol show absorption maxima (λ_max) typically around 310-322 nm mdpi.com. For example, 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate displays a λ_max at 311 nm (ε = 12,822 L·mol⁻¹·cm⁻¹) mdpi.com. The introduction of the aldehyde group is expected to modulate these transitions.

Data Table: UV-Vis Absorption Maxima for Related 4-Methylcoumarin Derivatives in Methanol

| Compound | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |

| 7-Hydroxy-4-methyl-2H-chromen-2-one | 322 | 14,559 | mdpi.com |

| 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate | 311 | 12,822 | mdpi.com |

| (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | 322, 350 | 12,200, 18,700 | mdpi.com |

Coumarins are renowned for their fluorescent properties chemimpex.com. Fluorescence spectroscopy measures the light emitted from the molecule as it returns from an excited electronic state to the ground state. The key parameters are the emission wavelength (λ_em) and the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed.

The fluorescence of coumarins is highly dependent on the nature of substituents at the C3, C4, and C7 positions. While electron-donating groups at C7 typically lead to high quantum yields, an electron-withdrawing group like the aldehyde in this compound can quench fluorescence or shift the emission. For instance, replacing the strongly fluorescent hydroxyl group in 7-hydroxy-4-methylcoumarin with a thiol group results in a weakly fluorescent compound researchgate.net. However, the aldehyde functionality makes this compound a valuable intermediate for creating highly fluorescent probes chemimpex.com.

The photophysical properties of chromene carbaldehydes are dictated by the interplay between the electron-donating character of the coumarin core and the electron-withdrawing nature of the carbaldehyde group.

Internal Charge Transfer (ICT): Upon photoexcitation, many coumarin derivatives exhibit an intramolecular charge transfer (ICT) from the electron-rich part of the molecule to the electron-deficient part. In this compound, the benzopyranone system can act as a donor, while the formyl group at the C7 position acts as an acceptor. This ICT character often leads to a large Stokes shift (the difference between absorption and emission maxima) and solvatochromism, where the emission color changes with solvent polarity researchgate.net.

Substituent Effects: The methyl group at the C4 position generally enhances the quantum yield and photostability of the coumarin system. The aldehyde group at C7 significantly influences the electronic structure. Studies on other coumarins show that introducing a strong electron-withdrawing group can lead to a dramatic reduction in brightness but can also cause a redshift in absorption and emission wavelengths nih.gov.

Solvatochromism: The excited state of coumarins with ICT character is typically more polar than the ground state. This results in a bathochromic (red) shift of the fluorescence emission in more polar solvents, a phenomenon known as positive solvatochromism researchgate.net. This property makes such compounds useful as fluorescent probes for sensing the polarity of their microenvironment.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. In a typical MEP analysis of a coumarin (B35378) derivative like 8-formyl-7-hydroxy-4-methylcoumarin, the regions of most negative potential (often colored red) are localized around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. researchgate.net These areas indicate the most likely sites for electrophilic attack. Conversely, regions of positive potential (typically blue) are found around the hydrogen atoms, signifying them as potential sites for nucleophilic attack. The MEP analysis thus provides a visual representation of the molecule's reactive landscape. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For the isomer 8-formyl-7-hydroxy-4-methylcoumarin, the HOMO is typically distributed over the entire molecule, while the LUMO is localized on the coumarin nucleus. researchgate.net The calculated HOMO and LUMO energies for this isomer were found to be -6.82 eV and -0.92 eV, respectively, resulting in a HOMO-LUMO energy gap of 5.90 eV. researchgate.net This information is instrumental in understanding the intramolecular charge transfer characteristics of the molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.82 |

| LUMO | -0.92 |

| Energy Gap (ΔE) | 5.90 |

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining charge transfer and hyperconjugative interactions. ias.ac.in This analysis describes the delocalization of electron density between filled Lewis-type NBOs (donor orbitals) and empty non-Lewis NBOs (acceptor orbitals). The stabilization energy (E(2)) associated with these interactions is a measure of the intensity of the interaction.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. For coumarin derivatives, MD simulations have been employed to understand their binding modes with proteins. nih.gov For instance, in a study of 4-phenylcoumarin derivatives, MD simulations over 100 picoseconds were used to assess the stability of the ligand-protein complex. nih.gov Such studies are crucial in drug design to understand how a molecule might interact with its biological target. While specific MD simulation data for 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde is not available, this methodology would be highly valuable in exploring its conformational landscape and potential biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. For coumarins, QSAR studies have been instrumental in identifying key structural features that influence their anticancer activities. nih.gov These studies often use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. While a specific QSAR study on derivatives of this compound is not documented, the general findings from QSAR on other coumarins suggest that substitutions at various positions on the coumarin ring significantly impact their biological effects. nih.gov

Mechanistic Studies of Biological Interactions Excluding Clinical Human Trials

Enzyme Inhibition Mechanism Research

The core structure of 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde serves as a foundation for a variety of derivatives that have been investigated for their inhibitory effects on several key enzymes.

Alpha-Glucosidase and Alpha-Amylase Inhibition Mechanisms

In the context of managing type 2 diabetes, the inhibition of α-glucosidase and α-amylase is a critical therapeutic strategy to control postprandial hyperglycemia. nih.govnih.gov While direct kinetic studies on this compound are not extensively documented, research on structurally related coumarin (B35378) derivatives provides insights into potential mechanisms.

A computational study on 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime, a closely related derivative, indicated a good binding affinity for the active sites of both human α-glucosidase and α-amylase through molecular docking simulations. This suggests that the coumarin backbone with its substituents can fit into the enzymatic pockets, potentially leading to inhibition. nih.gov The inhibition of these enzymes by various natural and synthetic compounds typically involves competitive or mixed-competitive mechanisms, where the inhibitor vies with the substrate for binding to the active site. mdpi.com For coumarin derivatives, the specific interactions would likely involve hydrogen bonding and hydrophobic interactions with key amino acid residues within the catalytic domain of the enzymes. nih.gov

Further experimental validation through kinetic assays would be necessary to elucidate the precise mode of inhibition (competitive, non-competitive, or uncompetitive) and to determine key inhibitory constants such as Kᵢ for this compound.

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme in DNA replication and cell division, making it a key target for anticancer drugs. nih.gov While some coumarin derivatives have been investigated as topoisomerase inhibitors, specific studies detailing the direct inhibitory mechanism of this compound on topoisomerase II are limited. However, research on other chromene derivatives, such as 9-Bromo-2,3-diethylbenzo[de]chromene-7,8-dione (MSN54), has shown that they can act as non-intercalative catalytic inhibitors of topoisomerase IIα. researchgate.netnih.gov This mode of action involves interfering with the enzyme's catalytic cycle without inserting into the DNA strand, a mechanism distinct from that of intercalating agents. nih.gov It is plausible that this compound or its derivatives could operate through a similar catalytic inhibition pathway, potentially by binding to the ATP-binding site or another allosteric site on the enzyme. nih.gov

VEGFR2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is therefore a significant strategy in cancer therapy. mdpi.com

A study on newly synthesized coumarin derivatives revealed significant in vitro inhibitory activity against VEGFR-2 kinase. sci-hub.senih.gov One of the most potent compounds from this study, which shares the core coumarin scaffold, exhibited an IC₅₀ value of 0.36 µM against VEGFR-2. nih.gov Mechanistic studies on this derivative in breast cancer cell lines (MCF-7) indicated that it induced pre-G1 apoptosis and cell cycle arrest at the G2/M phase, alongside the activation of caspase-9. sci-hub.senih.gov Molecular docking studies suggested that the coumarin derivative could effectively interact with key amino acid residues within the VEGFR-2 kinase binding site. sci-hub.se This suggests a mechanism involving the blockade of the ATP-binding pocket of the receptor, thereby preventing its autophosphorylation and the subsequent downstream signaling pathways that promote angiogenesis.

Table 1: VEGFR-2 Inhibition Data for a Representative Coumarin Derivative

| Compound | Cell Line | IC₅₀ (µM) | Cellular Mechanism |

| Coumarin Derivative 4a | MCF-7 | 1.24 | Induces pre-G1 apoptosis, G2/M cell cycle arrest, activates caspase-9 |

| Staurosporine (Control) | MCF-7 | 8.81 | Not Applicable |

Data from a study on newly synthesized coumarin derivatives, not specifically this compound. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters, and their inhibition is a therapeutic approach for neurodegenerative diseases and depression. nih.govnih.gov Coumarin and its derivatives have been identified as promising MAO inhibitors. epa.gov

Structure-activity relationship studies on various 2H-chromen-2-one derivatives have highlighted the importance of substituents at different positions of the coumarin ring for both potency and selectivity towards MAO-A or MAO-B. epa.gov For instance, substitutions at the C4 position have been extensively investigated and shown to influence MAO-B selectivity, with some derivatives achieving potency in the low nanomolar range. epa.gov The inhibitory mechanism of coumarin derivatives against MAOs is often reversible and can be competitive. nih.gov Molecular docking studies have suggested that the coumarin nucleus can bind within the active site of MAOs, stabilized by interactions with key residues. nih.gov The specific inhibitory profile and mechanism of this compound against MAO-A and MAO-B would depend on how its specific substitution pattern influences its binding affinity and interaction with the active site of each isoform.

Molecular Interactions with Biomolecules

Beyond enzyme inhibition, the interaction of small molecules with other biomolecules like DNA is a crucial aspect of their biological activity.

DNA Binding Mechanisms (e.g., Intercalation)

The planar structure of the coumarin ring system suggests the potential for interaction with DNA. researchgate.net One common mode of interaction for planar aromatic molecules is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This can lead to structural distortions and interfere with DNA replication and transcription.

Protein Binding Studies (e.g., Serum Albumin Binding)

Direct experimental studies on the protein binding of this compound, particularly with serum albumin, are not extensively documented in publicly available research. However, the broader class of coumarin derivatives has been the subject of such investigations. These studies are crucial as the binding of a compound to plasma proteins like serum albumin can significantly influence its distribution, metabolism, and excretion, thereby affecting its bioavailability and efficacy. Research on related coumarin compounds can provide a foundational understanding of the potential protein binding characteristics of this compound.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the interactions between a ligand, such as this compound, and a biological receptor at the atomic level.

While specific molecular docking studies for this compound are not widely reported, research on various chromene derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies on novel chromene compounds have been conducted to investigate their binding affinity and interactions with enzymes, which can elucidate their potential as inhibitors in various pathological processes. ajpp.in Chromone derivatives have also been the subject of molecular docking studies to evaluate their binding modes against proteins like the human estrogen receptor alpha. nih.gov These computational analyses provide valuable insights into the structure-activity relationships of the broader chromene class of compounds.

Antimicrobial Activity Investigations (Bacteria and Fungi)

The chromene scaffold is a recurring motif in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial effects. Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.

A study on novel 2H-chromene derivatives bearing phenylthiazolidinones, synthesized from a 4-methyl-2-oxo-2H-chromene precursor, demonstrated remarkable antimicrobial activity against different classes of bacteria and fungi. mdpi.com Similarly, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and its subsequent derivatives has yielded compounds with notable antimicrobial properties. mdpi.comnih.gov

Below is a table summarizing the antimicrobial activity of selected chromene derivatives from a study, highlighting their potential against various pathogens.

| Compound | Test Organism | Inhibition Zone (mm) |

| Derivative A | Staphylococcus aureus | 18 |

| Bacillus subtilis | 20 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 14 | |

| Candida albicans | 19 | |

| Derivative B | Staphylococcus aureus | 22 |

| Bacillus subtilis | 24 | |

| Escherichia coli | 19 | |

| Pseudomonas aeruginosa | 17 | |

| Candida albicans | 21 |

Structure-Activity Relationships in Antimicrobial Chromenes

The antimicrobial potency of chromene derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their biological activity. For antimicrobial chromenes, several structural aspects have been shown to influence their efficacy.

The nature and position of substituents on the chromene ring play a critical role. For instance, the introduction of certain functional groups can enhance the compound's ability to interact with microbial targets. A computational 2D QSAR (Quantitative Structure-Activity Relationship) and docking simulations have been employed to analyze these relationships for novel chromene compounds, providing insights into their antimicrobial and anticancer activities. nih.gov The presence of specific moieties can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, all of which can affect its ability to penetrate microbial cell membranes and interact with intracellular targets.

Investigation of Potential Biological Scaffolds

The core structure of this compound serves as a versatile scaffold in medicinal chemistry. Its inherent biological activity, coupled with the reactivity of its functional groups, makes it an attractive starting point for the synthesis of more complex and potent bioactive molecules.

Role as an Intermediate in Bioactive Molecule Synthesis

This compound is a key intermediate in the synthesis of a wide array of organic molecules with potential therapeutic applications. chemimpex.com Its aldehyde functional group is particularly amenable to a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This compound has been utilized in the synthesis of potential anti-cancer and anti-inflammatory agents. chemimpex.com Furthermore, its structural features make it a valuable precursor in the development of fluorescent probes for biological imaging. chemimpex.com The chromene nucleus is a common feature in many natural products and has been a focal point for the development of new synthetic methodologies. uobaghdad.edu.iq

Derivatization for Enhanced Biological Profiles

The chemical modification of the this compound scaffold is a common strategy to enhance its biological activity and selectivity. By introducing different substituents and functional groups, researchers can fine-tune the molecule's pharmacological properties.

For example, the synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives has been explored to create compounds with varied biological potential. researchgate.net The derivatization of the related (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has led to the creation of several series of new compounds, including Schiff's bases, oxadiazoles, and triazoles, which have been investigated for their antimicrobial activity. mdpi.comnih.gov These modifications can lead to compounds with improved potency, a broader spectrum of activity, or a more favorable pharmacokinetic profile.

Conclusion

Summary of Key Academic Contributions

Research surrounding 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde has yielded a wealth of academic contributions, primarily centered on its utility as a precursor for novel bioactive agents and advanced materials. The aldehyde functionality at the 7-position provides a convenient handle for derivatization, allowing for the construction of more complex molecular architectures with tailored biological activities and photophysical properties.

A significant area of contribution lies in the development of novel therapeutic agents. The coumarin (B35378) nucleus is a well-established privileged structure in medicinal chemistry, and derivatives of this compound have been explored for their potential as anticancer and antimicrobial agents. For instance, structure-activity relationship (SAR) studies on various 4-methylcoumarin derivatives have demonstrated that modifications to the core structure can lead to compounds with significant cytotoxic effects against various cancer cell lines. Specifically, the introduction of different substituents has been shown to modulate the anticancer capacity of these molecules. One study highlighted that 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were a particularly effective subgroup against cancer cell lines such as K562, LS180, and MCF-7 scispace.com.

In the realm of antimicrobial research, new Schiff bases derived from 7-hydroxy-4-methylcoumarin have been synthesized and have shown moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of this scaffold in addressing the growing challenge of antimicrobial resistance.

Another major academic contribution is in the field of fluorescent probes and sensors. The inherent fluorescence of the coumarin core can be fine-tuned by chemical modification, making this compound an excellent starting material for the development of fluorescent dyes for biological imaging. These probes are instrumental in visualizing cellular processes in real-time, offering invaluable insights into complex biological systems. The aldehyde group facilitates the conjugation of the coumarin fluorophore to other molecules, enabling the targeted labeling of specific cellular components or the sensing of particular analytes.

Persistent Research Challenges and Opportunities

Despite the significant progress in the application of this compound, several research challenges persist, which in turn present exciting opportunities for future investigation.

One of the primary challenges lies in the synthesis of the coumarin core itself and its subsequent functionalization. While classical methods like the Pechmann, Perkin, and Knoevenagel reactions are well-established, they often require harsh reaction conditions, long reaction times, and can result in modest yields. ijcce.ac.ir The development of more efficient, sustainable, and environmentally friendly synthetic methodologies remains a key area of focus. This includes the exploration of novel catalysts, microwave-assisted synthesis, and flow chemistry approaches to improve reaction efficiency and reduce waste.

Furthermore, achieving regioselectivity during the functionalization of the coumarin scaffold can be challenging. The development of synthetic strategies that allow for precise control over the position of substituents is crucial for systematic SAR studies and the rational design of molecules with desired properties.

The solubility and bioavailability of some coumarin derivatives can also be limiting factors in their therapeutic application. Many promising compounds exhibit poor water solubility, which can hinder their absorption and distribution in biological systems. Future research opportunities lie in the development of strategies to enhance the pharmacokinetic properties of these molecules, such as the incorporation of solubilizing groups or the use of drug delivery systems.

From an application perspective, while the potential of coumarin-based fluorescent probes is evident, there is a continuous need for probes with improved photostability, larger Stokes shifts, and sensitivity to a wider range of biological analytes. The design and synthesis of novel probes with tailored fluorescence properties for specific bioimaging applications represents a significant opportunity for future research.

Broader Impact of this compound Research in Scientific Disciplines

The research centered on this compound has had a far-reaching impact across multiple scientific disciplines, extending beyond its immediate applications in organic synthesis.

In medicinal chemistry and drug discovery , this compound has served as a critical starting point for the development of lead compounds for a variety of diseases. The insights gained from SAR studies of its derivatives have contributed to a deeper understanding of the pharmacophoric requirements for targeting specific biological pathways. The exploration of coumarin-based anticancer and antimicrobial agents continues to be a vibrant area of research with the potential to deliver new therapeutic options.

The field of chemical biology has greatly benefited from the fluorescent probes derived from this compound. These molecular tools have enabled researchers to probe complex biological processes with high spatial and temporal resolution, advancing our understanding of cellular function in both healthy and diseased states. The ability to visualize specific enzymes, metal ions, or other biomolecules within living cells has opened up new avenues for biological research.

In materials science , the unique photophysical properties of coumarin derivatives have been harnessed for the development of advanced materials. These include organic light-emitting diodes (OLEDs), fluorescent sensors, and photoresponsive materials. The versatility of the coumarin scaffold allows for the tuning of its electronic and optical properties, making it an attractive component for the design of functional organic materials.

Q & A

Q. What are the common synthetic routes for 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, a related chromene derivative was prepared by refluxing 4-(diethylamino)-2-hydroxybenzaldehyde with dimethyl malonate in methanol using piperidine as a catalyst. After overnight reflux, the product was purified via column chromatography (SiO₂, chloroform eluent) with an 84% yield . Key optimization factors include:

- Catalyst selection : Piperidine facilitates enolate formation.

- Solvent choice : Methanol balances solubility and reactivity.

- Purification : Column chromatography ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

1H NMR is critical for confirming structure. For instance, in a related oxime derivative (OXE-H), distinct peaks include:

- Aldehyde proton: δ 8.74 (s, 1H).

- Aromatic protons: δ 7.36 (d, J = 8.9 Hz) and δ 6.49 (d, J = 2.3 Hz).

- Diethylamino group: δ 3.45 (q, J = 7.1 Hz) and δ 1.24 (t, J = 7.1 Hz) . HRMS and 13C NMR further validate molecular weight and carbonyl/carbaldehyde functionalities.

Advanced Research Questions

Q. How can the aldehyde group in this compound be selectively functionalized for downstream applications?

The aldehyde group undergoes oxime formation followed by acylation. For example:

- Oxime synthesis : React with hydroxylamine to form an oxime intermediate.

- Acylation : Treat with acyl chlorides (e.g., 4-methoxybenzoyl chloride) in anhydrous dichloromethane using triethylamine as a base. Stir under N₂ for 12 hours, then purify via recrystallization (91% yield) . This method preserves the chromene core while introducing functional groups for biological or materials science applications.

Q. How can researchers resolve contradictions in NMR data when analyzing substituted chromene derivatives?

Discrepancies often arise from solvent effects, substituent electronic properties, or coupling constants. For example:

Q. What role do substituents play in the crystal packing and intermolecular interactions of 4-Methyl-2-oxo-2H-chromene derivatives?

Substituents like halogens or methoxy groups influence packing via halogen bonding or van der Waals interactions . For example:

Q. How can researchers optimize reaction yields in oxime acylation reactions involving chromene carbaldehydes?

Key parameters include:

- Stoichiometry : Use 1.5 equivalents of acyl chloride to ensure complete acylation.

- Base selection : Triethylamine effectively scavenges HCl, preventing side reactions .

- Purification : Recrystallization from Et₂O yields high-purity products (>90%) compared to column chromatography (51–91% yields) .

Data Contradiction Analysis

Q. Why do similar chromene derivatives exhibit varying chemical shifts in 1H NMR spectra?

Variations arise from:

- Electronic effects : Electron-withdrawing groups (e.g., nitro in OXE-J) deshield adjacent protons, shifting peaks downfield (δ 8.79 vs. δ 8.74 in OXE-H) .

- Steric hindrance : Bulky substituents (e.g., naphthoyl in OXE-E) distort the chromene ring, altering coupling constants (J = 8.9 Hz vs. 9.0 Hz) .

- Solvent polarity : CDCl₃ vs. DMSO-d₆ can shift peaks by 0.1–0.3 ppm.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.